molecular formula C13H13NO2 B6366751 2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine CAS No. 1261992-46-4

2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine

Cat. No.: B6366751
CAS No.: 1261992-46-4
M. Wt: 215.25 g/mol
InChI Key: AQOJJADSSBJMKC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a hydroxyl group at the second position and a methoxy-methylphenyl group at the fourth position of the pyridine ring

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-4-12(16-2)11(7-9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOJJADSSBJMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682773
Record name 4-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-46-4
Record name 4-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol .

Scientific Research Applications

2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy-methylphenyl groups makes it a versatile compound for various applications in research and industry .

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